5-Hydrazinyl-2-methoxypyridine hydrochloride
Overview
Description
5-Hydrazinyl-2-methoxypyridine hydrochloride: is a chemical compound with the molecular formula C6H10ClN3O . It is a derivative of pyridine, characterized by the presence of a hydrazinyl group at the 5-position and a methoxy group at the 2-position. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Hydrazinyl-2-methoxypyridine hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it useful in biochemical research.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or reactivity.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methoxypyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-amino-2-methoxypyridine.
Diazotization: The amino group is diazotized using sodium nitrite in the presence of hydrochloric acid at 0°C.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydrazinyl-2-methoxypyridine hydrochloride can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The compound can participate in substitution reactions, where the hydrazinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-2-methoxypyridine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The methoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Hydrazinyl-2-methoxypyridine dihydrochloride: Similar in structure but with two hydrochloride groups.
5-Amino-2-methoxypyridine: Lacks the hydrazinyl group, making it less reactive in certain reactions.
2-Methoxy-5-nitropyridine: Contains a nitro group instead of a hydrazinyl group, leading to different reactivity.
Uniqueness: 5-Hydrazinyl-2-methoxypyridine hydrochloride is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct reactivity and binding properties. This makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-10-6-3-2-5(9-7)4-8-6;/h2-4,9H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNHMWUFAOTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630493 | |
Record name | 5-Hydrazinyl-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179543-88-5 | |
Record name | 5-Hydrazinyl-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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